molecular formula C11H18F3NO2S B6350619 4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1206524-04-0

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B6350619
CAS No.: 1206524-04-0
M. Wt: 285.33 g/mol
InChI Key: RJEYIHYAPMMEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18F3NO2S and a molecular weight of 285.326 g/mol . This compound is characterized by the presence of a trifluoromethylsulfanyl group attached to a piperidine ring, which is further connected to a carboxylic acid tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfanyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Scientific Research Applications

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl-substituted piperidines: These compounds share the trifluoromethyl group but differ in other substituents on the piperidine ring.

Uniqueness

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the trifluoromethylsulfanyl group and the carboxylic acid tert-butyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.

Biological Activity

4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H18F3NO3S
  • Molecular Weight : 303.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Calcium Ion Modulation : Similar compounds have demonstrated the ability to modulate calcium ion influx, impacting cellular signaling and function.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown activity against various strains of bacteria, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA) and Enterococcus faecium.
  • Gram-negative bacteria : Limited efficacy observed.
PathogenMIC (μg/mL)Activity
Staphylococcus aureus (MRSA)0.78Strongly active
Enterococcus faecium (VREfm)1.56Strongly active
Escherichia coli>128No activity
Pseudomonas aeruginosa>128No activity

Anticancer Properties

Preliminary research suggests potential anticancer properties, with studies indicating that the compound may induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with cell cycle progression.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various derivatives, including this compound. The compound was tested against a panel of clinically relevant bacterial strains, demonstrating potent activity against resistant strains at low concentrations .
  • Anticancer Activity Assessment :
    Another research project focused on the anticancer effects of the compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
  • Mechanistic Studies :
    Investigations into the mechanism of action revealed that the compound affects mitochondrial function and alters apoptosis-related protein expression, providing insights into its therapeutic potential .

Properties

IUPAC Name

tert-butyl 4-(trifluoromethylsulfanyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO2S/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)18-11(12,13)14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEYIHYAPMMEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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